molecular formula C18H14O6 B11151373 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methoxyphenoxy)- CAS No. 137988-16-0

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methoxyphenoxy)-

Cat. No.: B11151373
CAS No.: 137988-16-0
M. Wt: 326.3 g/mol
InChI Key: SDGQFJGPOCCOKS-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the methoxyphenoxy group: The chromen-4-one core is then subjected to a nucleophilic aromatic substitution reaction with 3-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to introduce the methoxyphenoxy group.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 7-position of the chromen-4-one core using acetic anhydride in the presence of a catalyst, such as pyridine, to yield 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate.

Industrial Production Methods

Industrial production of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer activity may be related to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate
  • 3-(3-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl acetate
  • 3-(3-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate

Uniqueness

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate is unique due to the presence of the methoxyphenoxy group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-11(19)23-14-6-7-15-16(9-14)22-10-17(18(15)20)24-13-5-3-4-12(8-13)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGQFJGPOCCOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160441
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-16-0
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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